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Compound of Interest
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Cat. No.: B12406557 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological

evaluation of the compound TIM-063 (2-hydroxy-3-nitro-7H-benzo[de]benzo[1][2]imidazo[2,1-

a]isoquinolin-7-one). Initially developed as an inhibitor for Ca2+/calmodulin-dependent protein

kinase kinase (CaMKK), subsequent research has revealed its utility as a molecular probe,

leading to the identification of novel therapeutic targets. This document details the experimental

methodologies, quantitative data, and biological pathways associated with TIM-063 and its

derivatives.

Discovery of TIM-063 as a Kinase Inhibitor
TIM-063 was originally synthesized as a derivative of STO-609, a known inhibitor of

Ca2+/calmodulin-dependent protein kinase kinase (CaMKK).[3] The aim was to develop novel

molecular probes to analyze CaMKK-mediated cellular responses.[3] TIM-063 emerged as a

potent, ATP-competitive inhibitor with cell permeability, capable of suppressing CaMKK activity

within cells.[3][4]

A significant breakthrough in understanding the broader utility of TIM-063 came from a

chemical proteomics approach utilizing Kinobeads technology.[4] In this methodology, TIM-063
was immobilized on sepharose beads to capture its interacting protein kinases from cellular

extracts. This led to the identification of AP2-associated protein kinase 1 (AAK1) as a principal

"off-target" kinase for TIM-063.[4] This discovery highlighted the potential for repurposing
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existing kinase inhibitors to identify and validate new therapeutic targets for conditions such as

neurological disorders and viral infections, where AAK1 is implicated.[4]

Synthesis of TIM-063
The synthesis of TIM-063 proceeds from 1,8-naphthalic anhydride. The detailed protocol for the

synthesis of TIM-063 and its analogs has been described in the scientific literature.[4]

Experimental Protocol: Synthesis of TIM-063 Analogs

The synthesis of TIM-063 and its derivatives involves the cyclization of the corresponding 1,8-

naphthalenedicarboxylic anhydrides with substituted 1,2-phenylenediamines. For instance,

TIM-062 and TIM-064 were prepared using a procedure similar to that of TIM-063.[4] Further

modifications, such as the reduction of the nitro group or acylation of the hydroxy group, were

performed on TIM-063 and TIM-064 to generate a library of analogs (e.g., TIM-065–072).[4]

Other derivatives, such as TIM-088–106, were synthesized by reacting various 4-substituted

1,2-phenylenediamines with the appropriate 1,8-naphthalenedicarboxylic anhydrides.[4]

Quantitative Biological Data
The inhibitory activity of TIM-063 and its key derivative, TIM-098a, has been quantified against

their primary targets. The data are summarized in the tables below.
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Compound Target Kinase IC50 (µM) Ki (µM) Notes

TIM-063 CaMKKα 0.63 0.35
ATP-competitive

inhibitor.[3]

CaMKKβ 0.96 0.2
ATP-competitive

inhibitor.[3]

AAK1 8.51 -
Moderately

active.[4]

TIM-098a AAK1 0.24 -
More potent

AAK1 inhibitor.[4]

AAK1 (in cells) 0.87 -

Cell-permeable

and active in situ.

[4]

Table 1: Inhibitory constants for TIM-063 and its derivative TIM-098a against target kinases.

Key Experimental Protocols
The discovery and characterization of TIM-063 and its targets relied on specialized

experimental techniques, which are detailed below.

Kinobeads-Based Screening for Target Identification
This chemical proteomics approach was instrumental in identifying AAK1 as a target of TIM-
063.

Protocol:

Immobilization: A derivative of TIM-063, TIM-127, which includes a linker, is covalently

coupled to sepharose beads to create "TIM-063-Kinobeads".[4]

Protein Extraction: Mouse cerebrum extracts are prepared to provide a source of native

protein kinases.[4]
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Affinity Capture: The cell extracts are incubated with the TIM-063-Kinobeads, allowing TIM-
063 to bind to its target kinases.[4]

Washing: The beads are extensively washed to remove non-specifically bound proteins.[4]

Elution: Specifically bound kinases are eluted from the beads by adding a high concentration

of free TIM-063 (100 µM).[4]

Identification: The eluted proteins are identified using mass spectrometry.[4]

In Vitro Kinase Inhibition Assay
This assay was used to determine the IC50 values of TIM-063 and its derivatives.

Protocol:

Reaction Setup: The kinase reaction is performed in a buffer containing the purified catalytic

domain of the target kinase (e.g., His-tagged AAK1).

Inhibitor Addition: Various concentrations of the test compound (e.g., TIM-063 or its

derivatives) are added to the reaction mixture.

Initiation: The kinase reaction is initiated by the addition of [γ-³²P]ATP (100 µM).[4]

Incubation: The reaction is allowed to proceed at 30°C for 20 minutes.[4]

Quantification: The incorporation of ³²P into a substrate is measured to determine the kinase

activity.

Data Analysis: The kinase activity at each inhibitor concentration is expressed as a

percentage of the activity in the absence of the inhibitor, and the IC50 value is calculated.[4]

Visualized Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key

processes and biological context of TIM-063.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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